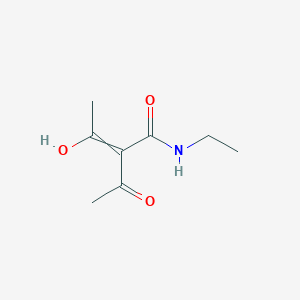

2-Acetyl-N-ethyl-3-hydroxybut-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

64091-92-5 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-acetyl-N-ethyl-3-hydroxybut-2-enamide |

InChI |

InChI=1S/C8H13NO3/c1-4-9-8(12)7(5(2)10)6(3)11/h10H,4H2,1-3H3,(H,9,12) |

InChI Key |

RKBFMQUIVJUANH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(=C(C)O)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Acetyl N Ethyl 3 Hydroxybut 2 Enamide

Tautomeric Dynamics and Their Influence on Reactivity

Like other β-dicarbonyl compounds, 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide exists as a mixture of tautomeric forms, primarily the keto and enol forms. This equilibrium is dynamic and plays a crucial role in the compound's reactivity, as the different tautomers present distinct reactive sites.

The keto-enol tautomerism of β-ketoamides has been a subject of extensive study. core.ac.ukresearchgate.net For this compound, the equilibrium lies between the keto form (2-acetyl-N-ethyl-3-oxobutanamide) and the enol form (this compound). The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the acetyl group, forming a pseudo-six-membered ring. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria. researchgate.netscirp.org The percentage of the enol tautomer can be determined by integrating the signals corresponding to the enolic proton and the α-proton of the keto form.

Table 1: Representative Keto-Enol Equilibrium Data for a Generic β-Ketoenamide in Different Solvents

| Solvent | % Enol Tautomer | % Keto Tautomer |

| Chloroform-d | 85 | 15 |

| Acetone-d6 | 60 | 40 |

| DMSO-d6 | 20 | 80 |

Note: Data is illustrative and based on general findings for β-ketoenamides. Actual values for this compound may vary.

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the molecule.

Solvent Effects: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. scirp.orgrsc.org Nonpolar solvents tend to favor the enol form due to the stability gained from the intramolecular hydrogen bond. researchgate.net In contrast, polar aprotic solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond and shifting the equilibrium towards the keto form. Polar protic solvents can stabilize both forms through intermolecular hydrogen bonding, and the equilibrium position will depend on the specific interactions.

Substituent Effects: The electronic properties of substituents on the nitrogen atom and at the α-position can influence the tautomeric equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-proton, which can favor enolization. Conversely, electron-donating groups may stabilize the keto form. For this compound, the ethyl group on the nitrogen is a weak electron-donating group.

Reactions at the Amide Functionality

The amide group in this compound is a key reactive site, susceptible to hydrolysis and various derivatization reactions.

The amide bond can be cleaved under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carboxylic acid (acetoacetic acid, which is unstable and may decarboxylate) and ethylamine (B1201723) hydrochloride.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis and often requires heating. The products are the carboxylate salt of acetoacetic acid and ethylamine. Recent studies have shown that the hydrolysis of related α-oxo ketene (B1206846) N,S-acetals can be effectively promoted by sodium hydroxide to yield β-keto amides. nih.govresearchgate.netresearchgate.net

While the N-ethyl group is already present, further reactions at the amide nitrogen are conceivable, although they can be challenging due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the carbonyl group. However, under strongly basic conditions, the amide N-H proton (in a primary or secondary amide) can be removed to form an amidate anion, which can then be alkylated or acylated. For this compound, which is a secondary amide, deprotonation followed by reaction with an electrophile could lead to N-derivatization.

Transformations Involving the Hydroxyl Group

The enolic hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

O-Alkylation and O-Acylation: The enolic hydroxyl group can be deprotonated by a suitable base to form an enolate anion. This enolate is a soft nucleophile and can react with alkyl halides (O-alkylation) or acyl chlorides (O-acylation) to form enol ethers and enol esters, respectively. The ratio of C-alkylation to O-alkylation is a classic problem in the chemistry of enolates and depends on factors such as the nature of the counter-ion, the solvent, and the electrophile.

Conversion to Halogens: The hydroxyl group can be replaced by a halogen atom using standard reagents such as phosphorus halides (e.g., PCl₅, PBr₃) or thionyl chloride (SOCl₂). This would convert the enol to a β-chloro-α,β-unsaturated amide.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the polar hydroxyl group can be derivatized to increase volatility. gcms.cz Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) ethers, or acylating reagents (e.g., trifluoroacetic anhydride (B1165640), TFAA) to form esters.

O-Alkylation and O-Acylation

The hydroxyl group in this compound, being part of an enol system, can undergo both O-alkylation and O-acylation. These reactions typically proceed via the formation of an enolate intermediate under basic conditions. The resulting enolate is a resonance-stabilized anion, with negative charge delocalized over the oxygen and α-carbon atoms. While C-alkylation is often a competing reaction in such systems, the conditions can be tailored to favor reaction at the oxygen atom.

O-Alkylation: In the presence of a suitable base, such as an alkoxide, the hydroxyl proton can be abstracted to form the corresponding enolate. This nucleophilic oxygen can then react with an alkylating agent, like an alkyl halide, via an SN2 mechanism to yield an O-alkylated product. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation.

O-Acylation: Similarly, acylation of the hydroxyl group can be achieved by treating the compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. This reaction leads to the formation of an enol ester.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | O-Alkyl Ether |

| O-Acylation | Base (e.g., Pyridine), Acyl Halide (RCOCl) or Anhydride ((RCO)2O) | O-Acyl Ester |

Oxidation Reactions

The electron-rich enaminone system of this compound is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions. Oxidative cleavage of the carbon-carbon double bond is a possible transformation, which could lead to the formation of smaller carbonyl-containing fragments. Certain oxidative conditions can also promote C-C bond cleavage in enaminones. For instance, iodine-promoted reactions have been shown to induce difunctionalization at the α-carbon site of enaminones, involving a C=C bond cleavage. acs.org

| Oxidizing Agent | Potential Product(s) |

| Ozone (O3), followed by reductive or oxidative workup | Cleavage of the C=C bond to form carbonyl compounds |

| Strong oxidants (e.g., KMnO4, RuO4) | Potential for more extensive oxidation, including cleavage |

| Iodine-based reagents | Potential for C-C bond cleavage and functionalization at the α-carbon |

Reactivity of the Acetyl Moiety

The acetyl group in this compound is a key center for carbon-carbon bond-forming reactions due to the acidity of its α-protons.

Aldol (B89426) and Related Condensation Reactions

The α-protons of the acetyl group are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then participate in aldol and related condensation reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones. The aldol addition reaction would initially form a β-hydroxy ketone adduct. Under harsher conditions, or with subsequent acid or base catalysis, this adduct can undergo dehydration to yield an α,β-unsaturated ketone, which is the product of an aldol condensation. masterorganicchemistry.comwikipedia.org

This reactivity is a cornerstone of carbonyl chemistry and allows for the elaboration of the molecular framework by forming new carbon-carbon bonds. The intramolecular version of this reaction is also a possibility if a suitable electrophilic center is present elsewhere in the molecule or a tethered reactant.

Ketonization Pathways

While "ketonization" typically refers to the formation of a ketone from a β-keto acid via decarboxylation, in the context of this compound, this term can be interpreted as transformations that result in a ketone product. One such pathway could involve the hydrolysis of the amide functionality to a carboxylic acid under acidic or basic conditions. The resulting β-keto acid would be highly susceptible to decarboxylation, especially upon heating, to yield a ketone. However, the stability of the amide bond would necessitate relatively harsh conditions for this transformation. It has been noted that the formation of a β-keto acid intermediate is a postulated step in some ketonization reactions. nih.gov

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-rich due to the delocalization of the lone pair of electrons from the adjacent nitrogen atom, a characteristic feature of enamine systems. This electronic nature makes the double bond particularly susceptible to attack by electrophiles.

Electrophilic Addition Reactions

The electron-rich double bond readily reacts with a variety of electrophiles. In these reactions, the π-bond of the alkene acts as a nucleophile. chemistrysteps.comlibretexts.orglibretexts.org The initial attack by the electrophile typically occurs at the β-carbon, leading to the formation of a resonance-stabilized carbocation (or iminium ion). This intermediate is then attacked by a nucleophile to complete the addition reaction.

Common electrophilic addition reactions include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) across the double bond. The regioselectivity of this addition would be influenced by the electronic effects of the substituents.

Hydration: Addition of water in the presence of an acid catalyst.

The specific outcome and stereochemistry of these reactions would depend on the reagents, reaction conditions, and the steric environment of the molecule.

| Electrophile | Nucleophile | Product of Addition |

| H-X (Hydrogen Halide) | X⁻ (Halide ion) | β-Halo-α-acetyl-N-ethylbutanamide |

| X₂ (Halogen) | X⁻ (Halide ion) | α,β-Dihalo-α-acetyl-N-ethylbutanamide |

| H₃O⁺ (Hydronium ion) | H₂O (Water) | β-Hydroxy-α-acetyl-N-ethylbutanamide |

Cycloaddition Reactions

The conjugated π-system of this compound, encompassing the enamine and ketone functionalities, makes it a potential participant in various cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic frameworks.

One notable example is the [3+2] cycloaddition. Based on analogous β-enaminone chemistry, this compound could react with suitable 1,3-dipoles. For instance, a silver(I)-catalyzed reaction with α-alkynylenones could proceed through a tandem heterocyclization/[3+2] cycloaddition, leading to the formation of highly substituted five-membered ring systems. acs.org In such a reaction, the β-enaminone acts as the two-atom component that adds to an in situ generated 1,3-dipole.

Additionally, [2+2] cycloadditions are a possibility, particularly with electron-poor acetylenes. These reactions would likely proceed through a stepwise mechanism to form cyclobutene (B1205218) derivatives, which could then potentially undergo further rearrangements or ring-expansions. documentsdelivered.com Photocatalyzed [2+2] cycloadditions, which have been successful with α,β-unsaturated 2-imidazolyl ketones, could also be a viable pathway, potentially overcoming the common issue of cis-trans isomerization in acyclic enones. nih.gov

While the direct participation of β-enaminones as the four-electron component in a [4+2] Diels-Alder reaction is less common, they can be involved in annulation strategies that lead to six-membered rings. For instance, rhodium-catalyzed [4+2] annulation of imine-bridged covalent organic frameworks with vinylene carbonate has been reported, suggesting that under the right catalytic conditions, such transformations are feasible. mdpi.com

Hydrogenation and Reduction Pathways

The carbon-carbon double bond and the carbonyl group in this compound are susceptible to hydrogenation and reduction, offering pathways to saturated derivatives which can be valuable chiral building blocks.

Catalytic hydrogenation of the enamine double bond is a common transformation. Various catalysts, including rhodium complexes with chiral phosphine (B1218219) ligands, have been employed for the asymmetric hydrogenation of related enamides, achieving high enantioselectivities. This suggests that chiral γ-amino alcohols could be synthesized from this compound.

Chemical reduction offers another avenue for the transformation of this compound. The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the reduction of the ketone functionality to a secondary alcohol. The specific outcome of the reduction can often be controlled by the choice of reagent and reaction conditions. For instance, the selective reduction of the carbonyl group while preserving the enamine double bond can be challenging but is achievable under carefully controlled conditions. Conversely, more powerful reducing agents or harsher conditions can lead to the reduction of both the carbonyl and the double bond.

Rearrangement Reactions (e.g.,researchgate.netresearchgate.net-sigmatropic rearrangements)

The structural framework of this compound allows for the possibility of various rearrangement reactions, particularly sigmatropic rearrangements, which involve the intramolecular migration of a σ-bond.

While the prompt mentions researchgate.netresearchgate.net-sigmatropic rearrangements, these are less common. More plausible are nih.govnih.gov-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, given the appropriate substitution pattern. For instance, if the hydroxyl group were to be allylated, the resulting allyl vinyl ether-like system could potentially undergo a nih.govnih.gov-Claisen rearrangement upon heating to form a C-allylated product. wikipedia.orgyoutube.com This type of rearrangement is a powerful tool for carbon-carbon bond formation.

Another possibility is a nih.govacs.org-Wittig rearrangement if a suitable substituent is present adjacent to the oxygen atom. For example, γ-allyloxy-β-enaminoesters have been shown to undergo a nih.govacs.org-Wittig sigmatropic rearrangement to yield γ-hydroxy-β-enaminoester derivatives. By analogy, a similar rearrangement could be envisioned for derivatives of this compound.

Furthermore, researchgate.netorganic-chemistry.org-sigmatropic rearrangements, particularly researchgate.netorganic-chemistry.org-hydride shifts, are known to occur in conjugated systems under thermal conditions. uh.edulibretexts.orgpressbooks.pubstereoelectronics.org The dienyl-like system within this compound could potentially facilitate such a rearrangement, leading to an isomeric structure.

Potential as a Precursor for Heterocyclic Systems

The bifunctional nature of this compound, possessing both nucleophilic (at the α-carbon and the nitrogen) and electrophilic (at the carbonyl carbon and the β-carbon) centers, makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.

Synthesis of Pyridines: β-Enaminones are well-established precursors for substituted pyridines. A Hantzsch-type synthesis can be envisioned where this compound reacts with a C1 unit source, such as formaldehyde (B43269) generated from rongalite, in a self-condensation reaction to afford a 2,3,5,6-tetrasubstituted pyridine. mdpi.com

Synthesis of Pyrimidines: The reaction of β-enaminones with amidines or other suitable three-atom components can lead to the formation of pyrimidine (B1678525) derivatives. For example, condensation with carboxamides under basic conditions can yield 2,4,6-trisubstituted pyrimidines. mdpi.com Microwave-assisted cyclocondensation reactions of β-enaminones with 5-aminopyrazoles have also been shown to be an efficient method for the synthesis of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

Synthesis of Pyrroles: N-propargylic β-enaminones have been utilized in a one-pot, two-step protocol to synthesize 2-acetyl-1H-pyrroles. This proceeds through the in-situ formation of a 1,4-oxazepine (B8637140) intermediate, which then rearranges to the pyrrole (B145914). acs.org This highlights the potential for derivatization of the N-ethyl group in the target compound to facilitate pyrrole synthesis.

The following table summarizes some examples of heterocyclic synthesis from β-enaminone precursors, which are analogous to the potential reactivity of this compound.

| Heterocycle | Reactants | Reaction Conditions | Yield |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | β-enaminone and NH-5-aminopyrazole | 180 °C, 2 min, solvent-free, microwave irradiation | Good to excellent |

| 2-Acetyl-1H-pyrroles | N-propargylic β-enaminones | Zinc chloride, refluxing chloroform (B151607) then methanol | Good to high |

| 2,4,6-Trisubstituted Pyrimidines | β-enaminone and carboxamides | Basic conditions | Moderate to good |

| 2,3,5,6-Tetrasubstituted Pyridines | β-enamine carbonyl compounds and rongalite | Oxidative coupling | Not specified |

| Pyridinones | β-enamino ester and acetylacetone | Acetic acid, ammonium (B1175870) acetate | Not specified |

Spectroscopic and Structural Elucidation Techniques for Substituted 3 Hydroxybut 2 Enamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide. It provides insights into the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), allowing for the detailed mapping of the molecular framework.

Proton NMR (¹H NMR) for Configurational and Tautomeric Assignment

Proton NMR spectroscopy is particularly powerful for determining the configuration and tautomeric equilibrium of 3-hydroxybut-2-enamides. These compounds can exist in keto-enamine and enol-imine tautomeric forms. The presence of a strong intramolecular hydrogen bond in the enamine form significantly influences the chemical shifts of the N-H and O-H protons.

For a representative compound like this compound, the ¹H NMR spectrum would exhibit characteristic signals. The vinyl proton typically appears as a singlet, and its chemical shift provides information about the electronic environment of the double bond. The protons of the ethyl group on the amide nitrogen will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their coupling providing clear evidence of their connectivity. The methyl protons of the acetyl group and the methyl group attached to the double bond will each appear as singlets. The N-H proton of the enamine tautomer is often observed as a broad singlet at a downfield chemical shift, indicative of its involvement in hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH3 (acetyl) | 2.1 - 2.4 | Singlet |

| -CH3 (on C=C) | 1.8 - 2.2 | Singlet |

| =CH- | 4.8 - 5.2 | Singlet |

| -NH- | 10.0 - 12.0 | Broad Singlet |

| -CH2- (ethyl) | 3.2 - 3.5 | Quartet |

| -CH3 (ethyl) | 1.1 - 1.3 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

The carbonyl carbons of the acetyl and amide groups are typically found in the most downfield region of the spectrum (160-200 ppm). The sp²-hybridized carbons of the C=C double bond will also have characteristic chemical shifts. The carbon atoms of the ethyl group and the two methyl groups will appear in the more upfield region of the spectrum. The existence of tautomers can also be investigated using ¹³C NMR, as the chemical shifts of the carbons involved in the tautomerism will differ between the keto and enol forms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH3 (acetyl) | 20 - 30 |

| C=O (acetyl) | 190 - 205 |

| C-2 (on C=C) | 95 - 105 |

| C-3 (on C=C) | 160 - 170 |

| -CH3 (on C=C) | 15 - 25 |

| C=O (amide) | 165 - 175 |

| -CH2- (ethyl) | 35 - 45 |

| -CH3 (ethyl) | 10 - 20 |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the ethyl group's methylene and methyl carbons based on the known assignments of their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Characteristic Absorptions of Hydroxyl, Carbonyl, and Amide Groups

In the IR spectrum of this compound, several characteristic absorption bands would be expected. The presence of a strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups, as well as the N-H and carbonyl groups, will influence the positions and shapes of these bands.

Hydroxyl (-OH) and Amine (-NH-) Stretching : A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of N-H stretching. Due to strong intramolecular hydrogen bonding, this band is often shifted to lower wavenumbers.

Carbonyl (C=O) Stretching : The spectrum would likely show two distinct carbonyl absorption bands. The acetyl carbonyl would appear around 1650-1680 cm⁻¹, while the amide carbonyl would be observed at a slightly lower frequency, typically in the range of 1630-1660 cm⁻¹, due to conjugation and hydrogen bonding.

C=C Stretching : An absorption band corresponding to the carbon-carbon double bond stretch is expected in the region of 1580-1620 cm⁻¹.

Amide II Band : A characteristic N-H bending vibration for the amide group would be observed around 1510-1550 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3500 (broad) |

| C-H Stretch | 2850 - 3000 |

| C=O Stretch (acetyl) | 1650 - 1680 |

| C=O Stretch (amide) | 1630 - 1660 |

| C=C Stretch | 1580 - 1620 |

| N-H Bend (Amide II) | 1510 - 1550 |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can offer further structural confirmation. Common fragmentation pathways for this type of molecule may include the loss of the ethyl group, the acetyl group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments, providing a high degree of confidence in its identification.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 171 |

| [M - CH3]⁺ | 156 |

| [M - C2H5]⁺ | 142 |

| [M - COCH3]⁺ | 128 |

| [CH3CO]⁺ | 43 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, which exists in tautomeric equilibrium with N-ethyl-3-oxobutanamide, HRMS can distinguish between these forms and other potential isomers.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₇H₁₁NO₂) is calculated to be approximately 142.0868 m/z. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would strongly support this elemental composition. This level of precision is crucial for differentiating it from other compounds with the same nominal mass but different elemental formulas.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M-H]⁻ | 128.07170 |

| [M+NH₄]⁺ | 147.11280 |

| [M+K]⁺ | 168.04214 |

This interactive table presents predicted High-Resolution Mass Spectrometry data for adducts of N-ethyl-3-oxobutanamide, a tautomer of the subject compound.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns in mass spectrometry provides a roadmap to the compound's structure. By observing the m/z values of the fragments, the connectivity of atoms can be deduced. While a specific experimental mass spectrum for this compound is not available, analysis of related compounds such as N-ethylacetamide (a constitutional isomer of the keto tautomer) and ethyl acetoacetate (B1235776) (sharing the β-keto carbonyl system) allows for the prediction of a likely fragmentation pathway. nist.govnist.gov

Upon electron ionization, the molecular ion (M⁺˙) of this compound would be observed. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups and the nitrogen atom.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.

Cleavage of the N-ethyl bond: Loss of an ethyl radical or ethene.

Cleavage of the amide bond: Breakage of the C-N bond is a common fragmentation pathway for amides.

The following table outlines the probable major fragments and their corresponding m/z values for this compound, based on the fragmentation of analogous structures.

| Fragment Ion (Structure) | Proposed m/z | Plausible Origin |

|---|---|---|

| [CH₃CO]⁺ | 43 | α-cleavage at the acetyl group |

| [CH₂=C(OH)C≡O]⁺ | 71 | Cleavage of the N-ethyl group |

| [M - CH₃]⁺ | 126 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 112 | Loss of an ethyl radical |

| [M - C₂H₄]⁺˙ | 113 | McLafferty rearrangement (loss of ethene) |

| [M - NHC₂H₅]⁺˙ | 98 | Cleavage of the amide bond |

This interactive table presents a predicted fragmentation pattern for this compound based on the analysis of related compounds.

Advanced Vibrational Spectroscopy (e.g., Raman)

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, offering a fingerprint of the compound's functional groups and skeletal structure. metrohm.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared (IR) spectroscopy.

For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its various functional groups. The enol form would be distinguished by a strong C=C stretching vibration and O-H stretching and bending modes. The keto tautomer would show characteristic C=O stretching frequencies.

Key expected Raman shifts for this compound are detailed in the table below. These are based on typical vibrational frequencies for the functional groups present in the molecule.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Enol hydroxyl |

| N-H stretch | 3100-3500 | Amide |

| C-H stretch (sp³) | 2850-3000 | Ethyl and methyl groups |

| C=O stretch (amide I) | 1630-1680 | Amide |

| C=O stretch (acetyl) | 1690-1720 | Acetyl group |

| C=C stretch | 1600-1650 | Enol double bond |

| N-H bend (amide II) | 1510-1570 | Amide |

| C-N stretch | 1200-1350 | Amide |

This interactive table presents the expected Raman shifts for the key functional groups in this compound.

The precise positions and intensities of these bands can provide information on tautomeric equilibrium, hydrogen bonding, and conformational isomers.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies would provide fundamental insights into the molecular properties of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide. These computational methods are essential for understanding the behavior of the molecule at an electronic level.

Electronic Structure and Bonding Characterization

A thorough investigation into the electronic structure would involve calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), mapping the electron density distribution, and analyzing the nature of the chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to characterize the hybridization of atoms and the nature of the covalent and potential intramolecular hydrogen bonds.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative of what a computational study would yield and is not based on published results for this specific compound.)

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Tautomeric Stability and Energy Barriers

This compound can exist in several tautomeric forms, primarily involving keto-enol and amide-imidol tautomerism. Computational studies would determine the relative energies of these tautomers to identify the most stable form in the gas phase and in different solvents. The calculations would also map the potential energy surface to find the transition states connecting these tautomers and calculate the energy barriers for their interconversion.

Conformational Analysis and Rotational Isomers

The presence of several single bonds in this compound allows for multiple rotational isomers (conformers). A conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting geometries. This process identifies the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Reaction Mechanism Predictions

Theoretical predictions of reaction mechanisms can elucidate the pathways through which this compound might undergo chemical transformations. This involves identifying all elementary steps, intermediate structures, and transition states.

Transition State Identification for Key Transformations

For any proposed reaction involving this compound, such as hydrolysis, oxidation, or cyclization, computational methods would be used to locate the transition state structure for each step. Frequency calculations are then performed to verify that these structures correspond to true transition states (i.e., having exactly one imaginary frequency).

Kinetic and Thermodynamic Parameters of Reactions

Once the reactants, products, intermediates, and transition states of a reaction pathway have been optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. This would include the enthalpy and Gibbs free energy of reaction, as well as the activation energies, which are crucial for predicting reaction rates and spontaneity.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound (Note: The following data is illustrative and not based on published results for this specific compound.)

| Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

| Activation Energy (Ea) | Data not available |

Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to validate experimentally obtained spectra and to gain deeper insights into the molecular structure and electronic properties of compounds like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between accuracy and computational cost.

Theoretical calculations, often performed using methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), can predict various spectroscopic parameters. researchgate.netacs.orgnih.gov For instance, Infrared (IR) spectroscopy frequencies can be calculated to help assign vibrational modes observed in experimental spectra. For β-enaminones, a key feature is the N-H stretching frequency, which is significantly affected by intramolecular hydrogen bonding. acs.org Theoretical calculations can predict the red shift in the ν(N-H) frequency, corroborating the presence and strength of this hydrogen bond. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The chemical shift of the N-H proton is particularly sensitive to the strength of the hydrogen bond. acs.org For strongly hydrogen-bonded β-enaminones, ¹H NMR chemical shifts for this proton can be significantly downfield, and computational models can reproduce these trends. acs.org Furthermore, ¹³C NMR spectra can be calculated to aid in the assignment of carbon signals.

Electronic spectra, such as those obtained by UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as HOMO to LUMO transitions, providing insight into the electronic structure of the molecule. nih.gov

The validation of these computational predictions is achieved by comparing the calculated data with experimental results. A good agreement between the predicted and experimental spectra provides confidence in the proposed molecular structure and the computational methodology used.

Table 1: Comparison of Predicted vs. Experimental Spectroscopic Data for a Representative β-Enaminone

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ NH, ppm) | 14.2 - 15.9 | 14.0 - 16.0 |

| IR (ν NH, cm⁻¹) | 2602 - 2870 | ~2600 - 2900 |

| UV-Vis (λmax, nm) | 352.9 | ~350 |

Note: The data presented are representative values for β-enaminones with strong intramolecular hydrogen bonds and are intended for illustrative purposes. acs.orgnih.gov The exact values for this compound would require specific experimental and computational studies.

Structure-Reactivity Relationship Modelling

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity or biological activity. For this compound, such models can be developed to predict its behavior in various chemical and biological systems.

The foundation of these models lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices. nih.gov

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as Kier's shape indices. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Reactivity features of β-enaminones can be revealed through the analysis of global descriptors, electron density mapping, and Fukui analysis. researchgate.net Due to the conjugated N-C=C-C=O system, enaminones can act as both electrophiles and nucleophiles. researchgate.net Natural Bond Orbital (NBO) calculations can be performed to predict natural atomic charges and to study intramolecular charge transfer (ICT) interactions, which are crucial for understanding the reactivity of the molecule. nih.gov

QSAR models are then built by finding a statistical relationship between a set of calculated descriptors and an experimentally determined property, such as anticonvulsant or antimicrobial activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Table 2: Common Molecular Descriptors Used in Structure-Reactivity Relationship Modelling of β-Enaminones

| Descriptor Type | Examples | Information Provided |

| Topological | Molecular Connectivity Indices (e.g., ²χ) | Atomic connectivity and branching |

| Geometrical | Kier's Shape Indices (e.g., ¹κₐ) | Molecular shape and size |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Atomic Charges (from NBO analysis) | Sites for nucleophilic/electrophilic attack | |

| Dipole Moment | Molecular polarity |

Synthesis and Characterization of Derivatives and Analogues

Systematic Modification of the N-Alkyl Group

The synthesis of N-substituted β-enaminones, a class of compounds to which 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide belongs, allows for extensive variation of the N-alkyl group. A general and efficient method for this involves the condensation of β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776), with a range of primary and secondary amines. This reaction is often catalyzed by Lewis acids or metal catalysts to enhance yields and reaction rates.

For instance, studies have shown that the reaction of 1,3-dicarbonyl compounds with amines can be effectively catalyzed by cobalt(II) chloride at room temperature under solvent-free conditions, providing straightforward access to a variety of β-enaminones and β-enamino esters in high yields (75-95%). uva.es Another approach utilizes Zn(ClO4)2·6H2O as a catalyst for the condensation of amines with keto esters, also resulting in good yields of over 70%. uva.es The choice of amine directly dictates the nature of the N-substituent on the resulting enaminone. Aromatic amines have been observed to be more reactive than their aliphatic counterparts in some catalytic systems. amanote.com

The following table illustrates the synthesis of various N-substituted β-enaminones from the reaction of ethyl acetoacetate and different amines, showcasing the versatility of this synthetic approach.

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | CoCl₂ | Solvent-free | Room Temp | 92 | uva.es |

| Benzylamine | CoCl₂ | Solvent-free | Room Temp | 88 | uva.es |

| n-Butylamine | Zn(ClO₄)₂·6H₂O | Not specified | Not specified | >70 | uva.es |

| Piperidine | PPA-SiO₂ | Solvent-free | Not specified | 85 | amanote.com |

Variations of the Acyl Moiety at C-2

Modification of the acyl group at the C-2 position of the but-2-enamide (B7942871) scaffold introduces further structural diversity. This can be achieved through the acylation of a precursor N-alkyl-3-oxobutanamide. The reaction of N-ethylacetoacetamide with various acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base, can introduce different acyl groups at the C-2 position.

For example, the acylation of sulfonamides by esters, promoted by titanium(IV) chloride, presents an effective method for creating N-acylsulfonamides, which can be analogous to the acylation of the enaminone precursor. rsc.org The choice of the acylating agent is crucial as it determines the final acyl group at the C-2 position. This allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Substituent Effects on the But-2-enamide System

The electronic and steric properties of substituents on the but-2-enamide system significantly influence the molecule's conformation, reactivity, and spectroscopic characteristics. The conjugated system of an enaminone, N−C=C−C=O, allows for electron delocalization, which can be modulated by the nature of the substituents. benthamscience.com

Electron-donating groups (EDGs) on the nitrogen atom or at the C-3 position will increase the electron density of the double bond, affecting its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density. These electronic effects can be observed through changes in spectroscopic data, such as NMR chemical shifts. For instance, the chemical shifts of the vinylic proton and the carbonyl carbon are sensitive to the electronic environment. researchgate.net

Steric effects also play a crucial role in determining the conformational preferences of the molecule. Bulky substituents on the nitrogen or at the C-2 or C-3 positions can influence the rotational barriers around the C-N and C-C single bonds, favoring certain conformations to minimize steric hindrance. nih.gov This can impact the planarity of the conjugated system and, consequently, its electronic properties.

Synthesis of Chiral Derivatives and Enantiomers

The synthesis of chiral derivatives of this compound can be approached through several asymmetric strategies. One effective method is the asymmetric hydrogenation of β-ketoamides, which can produce chiral β-hydroxyamides with high enantioselectivity. The use of chiral ruthenium(II) catalysts with atropisomeric ligands like BINAP has been shown to be effective for this transformation, yielding products with enantiomeric excesses ranging from 73% to 99%. researchgate.net

Another approach involves the enantioselective synthesis of β-hydroxy enamines starting from ynamides. This multi-step process can involve hydroboration, transmetalation, and a catalyst-controlled enantioselective addition to an aldehyde, resulting in chiral β-hydroxy enamines with good yields and high enantioselectivity (up to 98% ee). researchgate.net

The following table presents examples of asymmetric synthesis of chiral β-hydroxy amides and related compounds, highlighting the catalysts and conditions used to achieve high enantioselectivity.

| Substrate | Catalyst/Ligand | Reaction Type | Yield (%) | ee (%) | Reference |

| β-Ketoamide | Ru(II)-BINAP | Asymmetric Hydrogenation | 75-95 | 73-99 | researchgate.net |

| N-Tosyl ynamide + Aldehyde | MIB-catalyzed addition | Enantioselective Addition | 67-86 | 54-98 | researchgate.net |

| β-Aryl β-keto amide | Ir/f-diaphos | Asymmetric Hydrogenation | 90-99 | 73-99 | researchgate.net |

Design of Structurally Related Enamides (e.g., cyano-analogs like Teriflunomide)

The design and synthesis of structurally related enamides, such as those with a cyano group at the C-2 position, have led to the development of important pharmaceutical agents. A prominent example is Teriflunomide, an immunomodulatory drug used in the treatment of multiple sclerosis. organic-chemistry.org The synthesis of Teriflunomide and its analogues involves the condensation of a cyanoacetamide derivative with an acetylating agent.

Several synthetic routes to Teriflunomide have been reported. One common method involves the reaction of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with an acetylating agent in the presence of a base. Another approach utilizes the condensation of ethyl-2-cyano-3-hydroxybut-2-enoate with 4-(trifluoromethyl)aniline (B29031). These syntheses can be optimized for industrial-scale production, for example, by using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline in a one-step process. organic-chemistry.org

The synthesis of various Teriflunomide analogues can be achieved by using different substituted anilines or alternative acetylating agents, allowing for the exploration of structure-activity relationships.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Synthetic Intermediates in Complex Molecule Construction

Enamides are powerful and versatile synthons that have attracted significant attention in synthetic chemistry. researchgate.net They serve as stable and handleable surrogates for enamines, which, despite their utility, are often prone to hydrolysis. jst.go.jpbeilstein-journals.org The electron-withdrawing nature of the N-acyl group in enamides modulates the nucleophilicity of the carbon-carbon double bond, contributing to their stability. beilstein-journals.org

A primary application of enamides is in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The reactivity of enamides can be harnessed in various cyclization reactions. For instance, upon reaction with an electrophile, enamides form reactive N-acyliminium ion intermediates. These intermediates can then react with a nucleophile, leading to the formation of α,β-disubstituted amine derivatives. jst.go.jp This reactivity has been exploited in:

Enamide–alkyne cycloisomerization: A powerful method to construct complex polycyclic frameworks. beilstein-journals.org

[n+m] Cycloadditions: Including [3+2] and [4+2] cycloadditions, which provide efficient routes to various ring systems. beilstein-journals.orgnih.gov

Radical cyclizations: Where the enamide double bond participates in radical-mediated ring-forming reactions. beilstein-journals.org

These strategies have been pivotal in the total synthesis of numerous alkaloids and other complex natural products. beilstein-journals.orgnih.gov The ability to control the stereochemistry of these reactions further enhances the utility of enamides as key synthetic intermediates. researchgate.net

Role in Methodological Development for Amide and Enamide Synthesis

The importance of the enamide moiety has driven the development of novel synthetic methods for their preparation. Traditional methods for amide bond formation often involve the activation of carboxylic acids or the use of coupling reagents. researchgate.net However, the synthesis of enamides presents unique challenges, particularly concerning stereoselectivity (E/Z isomerism). researchgate.net

Recent advancements have focused on more direct and efficient routes to enamides. One notable development is the direct N-dehydrogenation of amides to form enamides. This transformation can be achieved through electrophilic activation of the amide, for example, using a combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride (B1165640) (Tf₂O). chemistryviews.orgacs.orgresearchgate.net This one-step process avoids the need for pre-functionalized substrates and is applicable to a broad range of N-cyclic and N-acyclic amides. chemistryviews.orgresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for enamide synthesis. For instance, the coupling of amides with electron-deficient olefins, catalyzed by palladium, provides a convenient route to enamides. researchgate.net Copper-mediated C(sp²)–N bond formation has also proven effective, particularly in the synthesis of complex peptide natural products containing enamide functionalities. rsc.org These methodological developments not to only provide access to a wider range of enamide structures but also contribute to the broader field of amide synthesis.

Potential in Catalyst or Ligand Design (e.g., related to C,N-palladacycles)

While the direct use of "2-Acetyl-N-ethyl-3-hydroxybut-2-enamide" in catalyst or ligand design is not documented, the structural motifs present in enamides are relevant to the design of ligands for transition metal catalysis. Palladacycles, which are organopalladium compounds featuring a carbon-palladium bond within a cyclic framework, are highly effective pre-catalysts in a variety of cross-coupling reactions, including C-C and C-N bond formation. rsc.orgnih.gov

Imine palladacycles, which share structural similarities with the enamide framework, are known to be excellent pre-catalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov The nitrogen and carbon atoms of the imine can coordinate to the palladium center, forming a stable palladacycle. These complexes can then be readily activated to generate the catalytically active Pd(0) species. nih.gov

Similarly, N-heterocyclic carbenes (NHCs) have been incorporated into palladacycle design to create highly active and stable catalysts for reactions like the Buchwald-Hartwig amination. mdpi.com The enamide backbone could, in principle, be incorporated into ligand scaffolds to modulate the electronic and steric properties of the resulting metal complexes. The design of such C,N-palladacycles bearing enamide-derived ligands could lead to novel catalysts with unique reactivity and selectivity.

Precursors for Specialized Polymer Monomers or Functional Materials (non-medical)

The enamide functional group can be incorporated into monomers for the synthesis of specialized polymers. While specific examples for "this compound" are unavailable, related structures demonstrate this potential. For instance, N-(2-Arylethyl)-2-methylprop-2-enamides have been synthesized and utilized as functionalized templates for the creation of molecularly imprinted polymers (MIPs). These polymers exhibit high affinity and selectivity for target biomolecules.

The general synthetic accessibility and stability of the enamide group make it an attractive component for designing functional materials. By varying the substituents on the enamide, it is possible to tune the properties of the resulting polymers, such as their thermal stability, solubility, and binding capabilities. This opens up possibilities for the development of new materials for applications in separation science, sensing, and catalysis.

Contribution to the Understanding of Natural Product Biosynthesis (e.g., related enamide structures)

Enamide and related unsaturated amide structures are frequently found in a diverse array of natural products, many of which exhibit significant biological activity. beilstein-journals.orggla.ac.uk The presence of this functional group is often crucial for the molecule's mode of action. gla.ac.uk Examples of natural products containing the enamide moiety include:

Lansiumamides: Simple enamide-containing natural products. gla.ac.uk

Alatamide: Another example of a natural product featuring an enamide structure. gla.ac.uk

Crocacins: A family of antifungal and cytotoxic natural products. gla.ac.uk

Cyclopeptide alkaloids: Where the enamide is a key structural component. rsc.org

The study of the biosynthesis of these natural products provides insights into the enzymatic machinery that nature employs to construct such complex molecules. Understanding how the enamide functionality is installed and manipulated in biological systems can inspire the development of new synthetic strategies. The prevalence of enamides in natural products underscores their importance as a stable and functional structural motif, guiding medicinal chemists and synthetic chemists in the design of new bioactive compounds. researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of enamides has been a subject of considerable research, with various methods developed to control their formation. rsc.org However, the specific synthesis of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is not well-documented, presenting an opportunity for the development of novel and sustainable synthetic strategies. Future research should focus on methodologies that are not only efficient but also environmentally benign.

Key research objectives in this area include:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as palladium-catalyzed hydroamidation of alkynes or oxidative amidation of olefins, could provide highly selective routes to the desired enamide. organic-chemistry.orgacs.orgacs.org The development of catalysts that can operate under mild conditions with high turnover numbers would be a significant advancement.

Metal-Free Synthesis: Exploring organocatalytic or base-mediated cascade reactions could offer a sustainable alternative to metal-based syntheses. rsc.org These methods often provide unique selectivity and functional group tolerance.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of hazardous waste, should be a central theme in the development of new synthetic routes.

Exploration of Unprecedented Chemical Transformations

The unique combination of functional groups in this compound suggests a rich reactivity profile that is yet to be explored. Future research should aim to uncover and understand the unprecedented chemical transformations this molecule can undergo.

Potential areas of investigation include:

Intramolecular Reactions: The proximity of the hydroxyl, acetyl, and enamide functionalities could facilitate novel intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures.

Reactivity of the Enamide Double Bond: The electron-rich nature of the enamide double bond makes it a prime candidate for electrophilic additions, cycloadditions, and other transformations. Understanding how the substituents influence the reactivity of this bond is crucial.

Directed Reactions: The hydroxyl and amide groups can act as directing groups in various chemical reactions, enabling site-selective functionalization of the molecule.

Advanced In Silico Prediction and Validation of Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, in silico methods can provide valuable insights into its structure, reactivity, and potential properties.

Future computational studies should focus on:

Tautomerism and Conformational Analysis: A thorough computational study of the possible tautomers and conformers of the molecule and their relative stabilities will be crucial for understanding its chemical behavior.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of potential synthetic routes and chemical transformations, helping to optimize reaction conditions and predict product outcomes.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its reaction products.

Discovery of New Applications in Materials and Chemical Technologies

The functional groups present in this compound suggest its potential as a building block for new materials and applications in various chemical technologies.

Promising research directions include:

Polymer Chemistry: The enamide functionality can potentially participate in polymerization reactions, leading to the development of novel polymers with unique properties. The presence of hydroxyl and acetyl groups could allow for post-polymerization modifications.

Coordination Chemistry: The oxygen and nitrogen atoms in the molecule can act as ligands for metal ions, suggesting its use in the development of new coordination complexes with potential catalytic or material applications.

Functional Dyes and Pigments: The conjugated system of the enamide could be extended to create molecules with interesting photophysical properties, making them candidates for use as dyes or pigments.

Investigation of Stereoselective Control in Enamide Synthesis

The double bond in this compound can exist as either the E or Z isomer. The stereochemistry of this double bond can have a profound impact on the molecule's properties and reactivity. Therefore, controlling the stereoselectivity of its synthesis is of paramount importance. rsc.orgrsc.org

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. What spectroscopic methods are most suitable for structural confirmation of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide, and how should data interpretation be validated?

- Methodological Answer :

- Primary Techniques : Use -NMR and -NMR to identify proton and carbon environments, focusing on the enamide and acetyl groups. IR spectroscopy can validate carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Validation : Compare spectral data with structurally analogous compounds (e.g., N-ethyl acetamide derivatives) to resolve ambiguities. Employ computational tools like Density Functional Theory (DFT) to simulate spectra and cross-validate experimental peaks .

Q. How can researchers determine the purity of this compound, and what analytical thresholds are critical for reproducibility?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column and UV detection (220–280 nm). Set purity thresholds at ≥95% (area normalization).

- Validation : Perform triplicate runs under varying mobile phases (e.g., acetonitrile/water gradients) to confirm retention time consistency. Include spiked samples to assess recovery rates (85–115%) .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized for scalability?

- Methodological Answer :

- Key Routes : Acylation of N-ethyl-3-hydroxybut-2-enamine using acetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere.

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, molar ratios, catalyst presence). Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., over-acetylated derivatives) .

Advanced Research Questions

Q. How can contradictory data on the compound’s hydrolytic stability be resolved across studies using different pH conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) in pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer). Quantify degradation via LC-MS and kinetic modeling (Arrhenius equation).

- Analysis : Compare degradation pathways (e.g., hydrolysis of the enamide vs. acetyl group) using MS/MS fragmentation. Replicate conflicting studies under identical conditions to isolate variables (e.g., buffer ionic strength) .

Q. What computational strategies are effective in predicting the biological activity of this compound, and how can in vitro results be contextualized?

- Methodological Answer :

- In Silico Tools : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., enzymes with enamide-binding pockets). Apply Quantitative Structure-Activity Relationship (QSAR) models trained on acetamide derivatives.

- Validation : Correlate docking scores with in vitro IC values. Perform meta-analyses of structurally similar compounds to identify activity trends .

Q. How should researchers design a study to investigate the compound’s potential as a metabolic intermediate in microbial systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled this compound and track incorporation into microbial metabolites via NMR or GC-MS.

- Experimental Controls : Use knockout microbial strains (e.g., lacking enamide hydrolases) to confirm metabolic pathways. Include time-course sampling to map intermediate turnover .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling discrepancies in reported solubility values?

- Methodological Answer :

- Meta-Analysis : Aggregate published solubility data and apply ANOVA to identify outliers. Test variables (temperature, solvent polarity) using a standardized protocol.

- Experimental Replication : Measure solubility in triplicate using nephelometry or gravimetric analysis under controlled conditions (e.g., 25°C, 1 atm) .

Q. How can researchers validate the compound’s proposed reaction mechanisms when conflicting mechanistic hypotheses exist?

- Methodological Answer :

- Isotope Labeling : Use -labeled water or -labeled reactants to trace reaction pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates between labeled and unlabeled substrates to distinguish between concerted or stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.